molecular formula C11H15NO3 B189539 Methyl 2-(benzylamino)-3-hydroxypropanoate CAS No. 144001-42-3

Methyl 2-(benzylamino)-3-hydroxypropanoate

Cat. No.: B189539
CAS No.: 144001-42-3
M. Wt: 209.24 g/mol
InChI Key: GMZGWPPEZCREPP-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzylamino group attached to the second carbon of a propanoate backbone, with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate typically involves the reaction of benzylamine with methyl 3-hydroxypropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-(benzylamino)-3-hydroxypropanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The hydroxyl group may also participate in these interactions, contributing to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Methyl 2-amino-3-hydroxypropanoate: Similar structure but lacks the benzyl group.

    Methyl 2-(phenylamino)-3-hydroxypropanoate: Similar structure with a phenyl group instead of a benzyl group.

    Ethyl 2-(benzylamino)-3-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(benzylamino)-3-hydroxypropanoate is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry and other research applications.

Properties

IUPAC Name

methyl 2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455815
Record name Methyl 2-(benzylamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144001-42-3
Record name Methyl 2-(benzylamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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